(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine

Lipophilicity Membrane permeability Drug-likeness

Developing a congeneric SAR series for kinase inhibitors but struggling with tautomeric ambiguity that complicates both data interpretation and patent prosecution? (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine (CAS 828241-99-2) is the precise solution. - The N-methyl group locks the compound into a single, well-defined protomeric state, eliminating tautomerism and ensuring robust, reproducible SAR data for your patent filings. - The 5-trifluoromethyl substituent enhances metabolic stability and membrane permeability (LogP 2.05, TPSA 43.84 Ų), making it an ideal fragment for growing into CNS-accessible Type II kinase inhibitors. - The primary aminomethyl handle enables rapid derivatization via reductive amination, amide coupling, or urea formation, accelerating your hit-to-lead optimization campaigns. Supplied with NMR-verified purity and reliable global logistics to support your most demanding medicinal chemistry programs.

Molecular Formula C10H10F3N3
Molecular Weight 229.2 g/mol
CAS No. 828241-99-2
Cat. No. B1286106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine
CAS828241-99-2
Molecular FormulaC10H10F3N3
Molecular Weight229.2 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)C(F)(F)F)N=C1CN
InChIInChI=1S/C10H10F3N3/c1-16-8-3-2-6(10(11,12)13)4-7(8)15-9(16)5-14/h2-4H,5,14H2,1H3
InChIKeyIDMFQDHIVDCRQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine (CAS 828241-99-2): A Trifluoromethylated Benzimidazole Building Block for Kinase-Targeted Medicinal Chemistry


(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine is a heterocyclic building block belonging to the benzimidazole class, a privileged scaffold in kinase inhibitor design due to its hydrogen-bonding capability and structural resemblance to purine moieties [1]. This compound carries a trifluoromethyl (-CF3) group at the 5-position, an N-methyl group at position 1, and a primary aminomethyl (-CH2NH2) handle at the 2-position, making it a versatile intermediate for further derivatization. Its molecular formula is C10H10F3N3, with a molecular weight of 229.20 g/mol and a typical purity of ≥95% (NMR) to 98% .

Kinase-targeted synthesis: Benzimidazole scaffold with CF3 group for type II inhibitor design.
Defined protomeric state: 1-Methyl lock eliminates tautomeric ambiguity for reproducible SAR.
Versatile handle: Primary aminomethyl enables amide coupling, reductive amination, or urea formation.

Why (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine Cannot Be Simply Replaced by Non-Fluorinated or Regioisomeric Benzimidazole Analogs


The 5-trifluoromethyl substituent imparts a distinct electronic and lipophilic profile that cannot be replicated by hydrogen, halogen, or alkyl substituents at the same position. In benzimidazole-based kinase inhibitors, the -CF3 group enhances metabolic stability, modulates pKa of the imidazole ring, and increases lipophilicity (ΔLogP ≈ +0.3–0.5 units) relative to non-fluorinated analogs, directly affecting membrane permeability and target binding [1]. Additionally, the 1-methyl group prevents tautomeric equilibration at the imidazole nitrogen, locking the compound into a single well-defined protomeric state—a critical feature for reproducible SAR studies and patent composition-of-matter claims where undefined tautomerism can undermine novelty.

Electronic / lipophilic profile mismatch
Non-fluorinated analogs lack the -CF3 group, which may shift LogP and metabolic stability, altering membrane permeability and target binding.
Tautomeric ambiguity in non-methylated analogs
Regioisomers without the 1-methyl group can exist in multiple protomeric states, introducing variability in SAR and patent composition-of-matter.
Regioisomeric H-bond acceptor loss
5-CF3 regioisomers missing the 1-methyl group have fewer H-bond acceptors (HBA=2 vs 3), potentially reducing hinge-binding interactions.

Product-Specific Evidence Guide: Quantitative Differentiation of (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine from Closest Analogs


Enhanced Computed Lipophilicity (LogP = 2.05) vs. Non-Fluorinated Analog (LogP = 1.73)

The target compound exhibits a computed LogP of 2.05, compared to LogP = 1.73 for the non-fluorinated analog (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine (CAS 20028-40-4) [1]. This +0.32 log unit increase, conferred by the 5-CF3 group, is consistent with the established Hansch π value for aromatic CF3 (~+0.88), moderated here by the specific benzimidazole scaffold. Higher LogP predicts improved passive membrane permeability, a desirable property for intracellular kinase targets.

Lipophilicity (LogP)
Cross-study comparable
LogP 2.05 vs 1.73 for non-fluorinated analog (Δ +0.32)
Supports permeability threshold for intracellular kinase targets
Computed values; not experimentally determined
Lipophilicity Membrane permeability Drug-likeness

Increased Hydrogen Bond Acceptor Count (HBA = 3) vs. 5-CF3 Regioisomer (HBA = 2)

The target compound possesses 3 hydrogen bond acceptor sites (imidazole N, benzimidazole N, and the -NH2 nitrogen), whereas the regioisomeric 2-(aminomethyl)-6-(trifluoromethyl)benzimidazole (CAS 944903-89-3) has only 2 H-bond acceptors due to the absence of the 1-methyl group . This additional acceptor site can enhance aqueous solubility and enable distinct protein-ligand hydrogen-bonding networks, particularly with kinase hinge regions that often engage the benzimidazole N3 nitrogen.

H-bond acceptors (HBA)
Cross-study comparable
HBA = 3 (target) vs HBA = 2 (regioisomer)
Extra acceptor may enhance hinge-binding engagement
Computed from vendor databases
Hydrogen bonding Solubility Target engagement

Lower Topological Polar Surface Area (TPSA = 43.84 Ų) vs. 5-CF3 Regioisomer (TPSA = 54.7 Ų)

The target compound has a computed TPSA of 43.84 Ų, significantly lower than the 54.7 Ų of the regioisomeric 2-(aminomethyl)-6-(trifluoromethyl)benzimidazole (CAS 944903-89-3) which lacks the N-methyl group . Under Veber's rules, TPSA ≤ 140 Ų is required for oral bioavailability, but for CNS-targeted agents, a TPSA < 60–70 Ų is often preferred. The 10.86 Ų difference arises from the 1-methyl substitution, which eliminates one H-bond donor and alters the electronic surface.

Polar surface area (TPSA)
Cross-study comparable
43.84 Ų vs 54.7 Ų for regioisomer (Δ -10.86)
Lower TPSA may support CNS permeability in glioblastoma models
Computed; not experimentally validated
Oral bioavailability CNS penetration Veber's rules

NMR-Verified Purity (≥95% by NMR) Provides Structural Confidence vs. GC-Only Purity of Non-Fluorinated Analog

Commercial batches of the target compound are certified to ≥95% purity by NMR , providing concurrent structural confirmation and quantitative purity in a single analysis. In contrast, the closest non-fluorinated analog (CAS 20028-40-4) is typically certified to ≥98% purity by GC , a method that confirms purity but does not inherently verify structural identity (co-eluting impurities or isomeric contaminants may go undetected). For procurement decisions where structural fidelity is paramount—such as in patent exemplification or GLP toxicology batch release—NMR-based purity certification offers a higher level of analytical confidence.

Purity characterization
Specification review
≥95% by NMR vs ≥98% by GC for non-fluorinated analog
NMR confirms structure concurrently; GC may miss co-eluting isomers
Commercial vendor specifications
Quality assurance Analytical characterization Procurement specification

Procurement Cost Differential: Premium Pricing Reflects Specialized Synthesis (€855/g vs. ~$144/g for Non-Fluorinated Analog)

The target compound is priced at approximately €855 per gram (1 g scale) , whereas the non-fluorinated analog (CAS 20028-40-4) is available at approximately $144 per gram (extrapolated from $36/250 mg) . This ~6-fold cost premium reflects the additional synthetic complexity of introducing the 5-trifluoromethyl group, which typically requires fluorinated building blocks or specialized fluorination reagents. For procurement planning, this cost differential must be weighed against the scientific value of the -CF3 substituent in the intended application.

Procurement cost
Context-dependent
~€855/g vs ~$144/g for non-fluorinated analog (~6× premium)
Cost-benefit evaluation required for fluorinated building block selection
List prices as of 2025; may vary by vendor and quantity
Procurement economics Cost-benefit analysis Budget planning

Optimal Application Scenarios for (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine Based on Quantitative Differentiation Evidence


Fragment-Based and Structure-Guided Design of Type II Kinase Inhibitors

The target compound's LogP of 2.05 and 3 H-bond acceptors make it an ideal fragment for growing into Type II kinase inhibitors that occupy the DFG-out allosteric pocket. Its TPSA of 43.84 Ų falls within the optimal range for both oral bioavailability and CNS accessibility, enabling programs targeting both peripheral and brain-penetrant kinase inhibitors [Section 3, Evidence Items 1–3].

Synthesis of N-Alkylated Benzimidazole-Based Clinical Candidates via the 2-Aminomethyl Handle

The primary amine at the 2-position serves as a versatile synthetic handle for reductive amination, amide coupling, or urea formation—key transformations in constructing kinase inhibitors such as RAF265 analogs. The 1-methyl group ensures a single, defined protomeric form, eliminating tautomeric ambiguity that complicates both SAR interpretation and patent prosecution [Section 2].

Structure-Activity Relationship (SAR) Studies Requiring Defined Physicochemical Baselines

When building a congeneric SAR series, the target compound provides a well-characterized baseline: LogP 2.05, TPSA 43.84, HBA 3, and NMR-verified purity. These precisely known parameters allow medicinal chemists to deconvolute the contributions of subsequent substitutions, avoiding the confounding effects introduced when starting from less thoroughly characterized analogs [Section 3, Evidence Items 1, 3, and 4].

Academic and Biotech Programs with Justified Budgets for Fluorinated Building Blocks

At ~€855/g, this compound is appropriate for well-funded medicinal chemistry programs that require the metabolic stability and permeability advantages of the -CF3 group. The 6-fold cost premium over the non-fluorinated analog is justified when the target indication (e.g., CNS oncology) demands the enhanced blood-brain barrier penetration potential indicated by the lower TPSA [Section 3, Evidence Items 3 and 5].

Application
Selection Property
Validation Focus
Type II kinase inhibitor fragment growth
LogP and TPSA profile
Permeability and CNS accessibility potential
N-alkylated clinical candidate synthesis
2-Aminomethyl handle versatility
Coupling efficiency and protomeric consistency
Congeneric SAR baseline establishment
Well-characterized physicochemical parameters
Deconvolution of substituent contributions
Fluorinated building block procurement
Cost vs. metabolic stability advantage
Budget justification for CNS-targeted programs
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